(E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)acrylonitrile
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Description
(E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)acrylonitrile is a useful research compound. Its molecular formula is C19H11Cl2N3O2S and its molecular weight is 416.28. The purity is usually 95%.
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Scientific Research Applications
Biological Evaluation and Therapeutic Potential
- Anticancer, Antioxidant, and Anti-inflammatory Properties : A study demonstrated that derivatives of acrylonitrile, including structures similar to (E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)acrylonitrile, possess significant anticancer, antioxidant, and anti-inflammatory properties. These compounds were evaluated for their in vitro antitumor activities, particularly against breast carcinoma, and also showed considerable antioxidant activities (Bhale et al., 2018).
Antimicrobial and Anti-proliferative Activities
- Antimicrobial Properties : Research on thiazole derivatives linked to the benzo[1,3]dioxole moiety, closely related to the compound , revealed notable antimicrobial and antiproliferative activities. These compounds displayed efficacy against various microbial strains, suggesting their potential as antimicrobial agents (Mansour et al., 2020).
- Antibacterial and Antifungal Properties : Similar benzothiazole derivatives have shown selective antibacterial activity against certain strains like Staphylococcus aureus and Corynebacterium xerosis, and weak antifungal activity against Candida albicans. This underscores the potential of these compounds in developing antibacterial and antifungal treatments (Youssef et al., 2006).
Structural Analysis and Synthetic Methods
- Structural Elucidation : A study focused on the structural elucidation of a novel pyrazole derivative with a benzo[d][1,3]dioxol-5-yl component. This research provides insights into the molecular structure and stability of such compounds, which can be critical in understanding their pharmacological activities (Naveen et al., 2018).
- Microwave-Assisted Synthesis : Research on the microwave-assisted synthesis of (E)-2-(benzo[d]thiazol-2-yl)-3-arylacrylonitriles underlines the efficient and convenient methods of synthesizing compounds structurally similar to this compound, potentially streamlining the production process for pharmaceutical applications (Trilleras et al., 2011).
Additional Applications
- Acetylcholinesterase Inhibitors : A class of acrylonitrile derivatives, including (E)-2-(benzo[d]thiazol-2-yl)-3-heteroarylacrylonitriles, has been identified as selective inhibitors of acetylcholinesterase. This suggests potential applications in treating neurological disorders like Alzheimer's disease (De la Torre et al., 2012).
Properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-ylamino)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11Cl2N3O2S/c20-14-3-1-11(5-15(14)21)16-9-27-19(24-16)12(7-22)8-23-13-2-4-17-18(6-13)26-10-25-17/h1-6,8-9,23H,10H2/b12-8+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBLMYMTZOOEHHP-XYOKQWHBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC=C(C#N)C3=NC(=CS3)C4=CC(=C(C=C4)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)N/C=C(\C#N)/C3=NC(=CS3)C4=CC(=C(C=C4)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11Cl2N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
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